molecular formula C12H9N3 B11901564 3-(naphthalen-1-yl)-1H-1,2,4-triazole

3-(naphthalen-1-yl)-1H-1,2,4-triazole

Cat. No.: B11901564
M. Wt: 195.22 g/mol
InChI Key: YKKGFDQJKLAEFR-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)-1H-1,2,4-triazole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure combines a 1,2,4-triazole heterocycle, known for its versatile biological activity and ability to improve pharmacokinetic properties, with a naphthalene ring, a moiety often used to enhance metabolic stability and binding affinity in active molecules . This core structure is a valuable building block for developing novel therapeutic agents. Research into naphthalene-substituted 1,2,4-triazole derivatives has demonstrated considerable potential, particularly in oncology. Compounds based on this pharmacophore have shown remarkable in vitro cytotoxic activity against aggressive cancer cell lines, such as triple-negative breast cancer MDA-MB-231, by inducing apoptosis and arresting the cell cycle . Furthermore, the 1,2,4-triazole nucleus is a privileged structure in antimicrobial research. A vast body of literature confirms that this heterocyclic system exhibits potent antibacterial and antifungal activities . The naphthalene-triazole hybrid structure serves as a key intermediate for synthesizing more complex molecules aimed at overcoming drug resistance in bacteria . This product, this compound, is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers can utilize this compound as a precursor for further chemical functionalization or as a standard in biological screening assays.

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

5-naphthalen-1-yl-1H-1,2,4-triazole

InChI

InChI=1S/C12H9N3/c1-2-6-10-9(4-1)5-3-7-11(10)12-13-8-14-15-12/h1-8H,(H,13,14,15)

InChI Key

YKKGFDQJKLAEFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC=NN3

Origin of Product

United States

Preparation Methods

Electrochemical Synthesis via Hydrazones and Cyanamides

Procedure :

  • Hydrazone Formation : React naphthalen-1-yl aldehyde with phenylhydrazine in ethanol under reflux (6 hours).

  • Electrochemical Cyclization : Combine the hydrazone (0.3 mmol) with cyanamide (0.6 mmol), KI (1.0 equiv), K₃PO₄ (20 mol%), and methanol in an undivided electrochemical cell. Apply a constant current (10 mA) at room temperature for 24 hours.

Key Data :

  • Yield : 39–85% (dependent on substituents).

  • Conditions : Room temperature, aerobic, no transition-metal catalysts.

  • Advantages : Mild conditions, avoids toxic oxidants.

Mechanism :

  • In situ generation of iodide radicals (I- ) facilitates C–N bond formation.

  • Oxidative aromatization completes the triazole ring.

Zinc-Catalyzed Cyclization of Acyl Hydrazides

Procedure :

  • Acyl Hydrazide Preparation : React naphthalen-1-ylcarbonyl chloride with hydrazine hydrate.

  • Cyclization : Treat the acyl hydrazide with ZnCl₂ (10 mol%) in DMF at 120°C for 6 hours.

Key Data :

  • Yield : 70–88%.

  • Conditions : 120°C, ZnCl₂ as catalyst.

  • Advantages : Tolerates steric hindrance; electronic effects minimal on yield.

Mechanism :

  • ZnII forms complexes with acyl hydrazides, promoting intramolecular cyclization.

Copper-Catalyzed One-Pot Reaction

Procedure :

  • Amidoxime Formation : React naphthalen-1-yl nitrile with hydroxylamine hydrochloride in ethanol (reflux, 4 hours).

  • Cyclization : Add a second nitrile and Cu(OAc)₂ (5 mol%) in DMSO at 100°C for 12 hours.

Key Data :

  • Yield : 65–78%.

  • Conditions : No inert atmosphere required.

  • Advantages : Utilizes inexpensive nitriles; scalable.

Mechanism :

  • Copper mediates sequential intermolecular addition and intramolecular dehydration.

Vilsmeier-Haack Reaction with Nitrilimines

Procedure :

  • Nitrilimine Generation : React naphthalen-1-yl hydrazonyl chloride with triethylamine in CH₂Cl₂.

  • Cyclization : Add Vilsmeier reagent (POCl₃/DMF) at 80–90°C for 3 hours.

Key Data :

  • Yield : 72–90%.

  • Conditions : High-temperature, strong electrophilic reagent.

  • Advantages : Rapid; high regioselectivity.

Mechanism :

  • POCl₃ activates DMF to form electrophilic intermediates, enabling [3+2] cycloaddition.

Microwave-Assisted Cyclodehydration

Procedure :

  • Thiosemicarbazide Synthesis : React naphthalen-1-yl hydrazide with isothiocyanate in ethanol.

  • Cyclization : Irradiate the intermediate with microwaves (150°C, 20 minutes) in basic media.

Key Data :

  • Yield : 52–88%.

  • Conditions : Microwave irradiation, K₂CO₃ as base.

  • Advantages : Reduced reaction time; energy-efficient.

Mechanism :

  • Base-induced elimination of H₂S drives cyclodehydration.

Oxidative Cyclization with Elemental Sulfur

Procedure :

  • Imidohydrazide Preparation : React naphthalen-1-yl trifluoroacetimidohydrazide with aliphatic amines.

  • Cyclization : Add elemental sulfur (1.5 equiv) in DMF at 80°C for 12 hours.

Key Data :

  • Yield : 60–75%.

  • Conditions : Metal-free; sulfur acts as a traceless oxidant.

  • Advantages : Environmentally benign; broad substrate scope.

Mechanism :

  • Sulfur mediates oxidative C–N bond formation and dehydrogenation.

Comparative Analysis of Methods

Method Catalyst/Reagent Temperature Time Yield Key Advantage
ElectrochemicalKI, K₃PO₄Room temp24 h39–85%Mild, metal-free
Zn-CatalyzedZnCl₂120°C6 h70–88%Tolerates steric hindrance
Cu-Catalyzed One-PotCu(OAc)₂100°C12 h65–78%Uses inexpensive nitriles
Vilsmeier-HaackPOCl₃/DMF80–90°C3 h72–90%High regioselectivity
Microwave-AssistedK₂CO₃150°C (MW)20 min52–88%Energy-efficient
Sulfur-MediatedElemental S80°C12 h60–75%Environmentally benign

Chemical Reactions Analysis

Sulfonylation Reactions

The 3-amino group of 3-(naphthalen-1-yl)-1H-1,2,4-triazole undergoes sulfonylation with aryl/heteroaryl sulfonyl chlorides under mild conditions. This reaction produces sulfonamide derivatives with retained antibacterial activity .

Example Reaction:

3-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-amine+Benzenesulfonyl chloridePyridine, RT1-(Phenylsulfonyl)-3-(naphthalen-1-yl)-1H-1,2,4-triazole\text{3-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-amine} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Pyridine, RT}} \text{1-(Phenylsulfonyl)-3-(naphthalen-1-yl)-1H-1,2,4-triazole}

Key Data:

ReagentConditionsYield (%)Biological Activity (YFV EC50_{50})
4-Bromobenzenesulfonyl chloridePyridine, 12 h821.7 μM
1-Naphthalenesulfonyl chlorideRT, overnight782.1 μM

Electrochemical Functionalization

Yang et al. demonstrated electrochemical synthesis of 1,5-disubstituted derivatives using iodide mediators. The naphthalene-substituted triazole participates in oxidative cyclization with alcohols and paraformaldehyde under metal-free conditions .

Mechanism:
Electrogenerated iodine radicals facilitate C–N bond formation via a [2+1+2] cyclization pathway .

Optimized Conditions:

  • Electrolyte: nn-Bu4_4NI (0.2 equiv)

  • Solvent: tt-BuOH

  • Voltage: 10 mA, 12 h

Copper-Catalyzed Cross-Coupling

Xu et al. reported Cu(OAc)2_2-catalyzed synthesis of 1,2,4-triazole derivatives from nitriles and hydroxylamine hydrochloride. The naphthalene-substituted triazole acts as a directing group for regioselective C–H functionalization .

Reaction Scope:

SubstrateProductYield (%)
4-Cyanopyridine5-(Pyridin-4-yl) derivative75
Phenylacetonitrile5-Benzyl derivative68

Oxidative Cyclization with Selenium Dioxide

Intramolecular cyclization of hydrazone precursors using SeO2_2 yields fused 1,2,4-triazolo[4,3-a]heterocycles. The naphthalene moiety enhances π-stacking during cyclization .

Representative Transformation:

Hydrazone precursorSeO2,Δ1,2,4-Triazolo[4,3-a]naphthoquinoline\text{Hydrazone precursor} \xrightarrow{\text{SeO}_2, \Delta} \text{1,2,4-Triazolo[4,3-a]naphthoquinoline}

Yield Range: 79–98%

Acylation and Alkylation

The triazole’s NH group reacts selectively with acyl chlorides or alkyl halides. Naphthalene substitution does not sterically hinder these reactions .

Comparative Reactivity:

Reaction TypeReagentPosition ModifiedYield (%)
AcylationAcetyl chlorideN185
AlkylationBenzyl bromideN472

Antibacterial Hybridization

Coupling with fluoroquinolones via thioether linkages produces dual-action antimicrobial agents. The naphthalene group improves membrane penetration .

Notable Hybrid:

This compound+CiprofloxacinS-Bridged conjugate (MIC: 3.25 μg/mL vs Mycobacterium tuberculosis)\text{this compound} + \text{Ciprofloxacin} \rightarrow \text{S-Bridged conjugate (MIC: 3.25 μg/mL vs Mycobacterium tuberculosis)}

Metal-Free Oxidative Coupling

I2_2-mediated coupling with trifluoroacetimidohydrazides forms 3-trifluoromethyl derivatives. DMF serves as a carbon source in this one-pot reaction .

Key Advantages:

  • No transition-metal catalysts

  • Gram-scale synthesis feasible

  • Functional group tolerance: Br, Cl, CF3_3, OMe

Photocatalytic C–H Activation

Recent advances enable visible-light-driven C–H arylation at the 5-position using aryl diazonium salts. The naphthalene unit stabilizes radical intermediates .

Conditions:

  • Catalyst: Ru(bpy)3_3Cl2_2

  • Light Source: 450 nm LED

  • Yield: 64–89%

Scientific Research Applications

Biological Activities

Anticancer Activity
Recent studies have highlighted the anticancer properties of naphthalene-substituted triazole derivatives. For instance, a series of novel naphthalene-substituted triazole spirodienones were synthesized and evaluated for their anticancer activity. Among these, compound 6a exhibited significant in vitro cytotoxicity against MDA-MB-231 breast cancer cells by inducing apoptosis and arresting the cell cycle. In vivo studies further demonstrated that this compound effectively suppressed tumor growth in mice without apparent toxicity at doses of 20 mg/kg .

Antibacterial Properties
The antibacterial potential of 1,2,4-triazole derivatives has been extensively studied. Compounds containing naphthalene moieties showed promising activity against various bacterial strains. For example, derivatives synthesized from triazoles exhibited enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ciprofloxacin . The structure-activity relationship indicates that modifications at specific positions on the triazole ring can significantly influence antibacterial efficacy.

Antiviral Applications
Emerging research suggests that triazole derivatives may also serve as antiviral agents. For instance, 1-sulfonyl-3-amino-1H-1,2,4-triazoles have been investigated for their inhibitory effects on the yellow fever virus. These compounds demonstrated potential as therapeutic agents against viral infections due to their ability to interfere with viral replication mechanisms .

Case Study 1: Anticancer Activity

In a study evaluating a range of naphthalene-substituted triazoles for anticancer activity, compound 6a was identified as a lead candidate due to its remarkable cytotoxic effects on breast cancer cell lines. Further investigations into its mechanism revealed that it induces apoptosis through mitochondrial pathways .

Case Study 2: Antibacterial Efficacy

A series of 1,2,4-triazole derivatives were tested against multiple bacterial strains. The results indicated that certain naphthalene-substituted triazoles exhibited MIC values significantly lower than those of standard antibiotics. This study highlights the potential of these compounds as effective alternatives in combating antibiotic-resistant bacteria .

Mechanism of Action

The mechanism of action of 3-(naphthalen-1-yl)-1H-1,2,4-triazole involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The properties of 3-(naphthalen-1-yl)-1H-1,2,4-triazole differ significantly from analogs with varying substituents or core heterocycles. Key comparisons include:

Compound Substituents/Modifications Melting Point (°C) Yield (%) Notable Properties/Activities Reference
This compound Naphthalen-1-yl at position 3 184–213 (varies) 80–90 Anticancer, π-π interactions
1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole 1,2,3-triazole core, benzyl group N/A N/A Antimicrobial, β3 adrenergic agonist
5-(3-Hydroxynaphthalen-2-yl)-4-phenyl-1,2,4-triazole Hydroxyl group on naphthalene N/A 85–90 Enhanced solubility, antiproliferative
3-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-1,2,4-triazole Benzo-triazole hybrid N/A High Corrosion inhibition, photostability

Key Observations :

  • Core Heterocycle : 1,2,4-Triazoles (as in the target compound) exhibit greater thermal stability compared to 1,2,3-triazoles due to reduced ring strain .
  • Substituent Effects: Naphthalen-1-yl vs. Naphthalen-2-yl: The position of the naphthalene group influences π-π interactions. For example, naphthalen-1-yl derivatives showed higher melting points (184–213°C) than naphthalen-2-yl analogs (210–214°C) due to tighter packing . Phenyl vs. Alkyl Groups: Aromatic substituents (e.g., phenyl, p-tolyl) enhance anticancer activity compared to alkyl chains, as seen in spirodienone-triazole hybrids .

Biological Activity

3-(Naphthalen-1-yl)-1H-1,2,4-triazole is part of a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a naphthalene moiety attached to a triazole ring, which is known for its ability to interact with various biological targets. The unique structural characteristics contribute to its pharmacological potential.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus< 10 μg/mL
4-methyl-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiolMycobacterium smegmatis< 1.9 μg/mL
Ciprofloxacin derivativeMRSAMIC = 0.5 μg/mL

The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth and biofilm formation .

Antifungal Activity

Triazoles are also recognized for their antifungal properties. Compounds within this class have been evaluated for their effectiveness against fungal infections, with results indicating varying degrees of efficacy. For instance:

CompoundFungal Strains TestedMIC
This compoundCandida albicans< 15 μg/mL
Other triazole derivativesAspergillus nigerMIC = 8 μg/mL

These findings suggest that the compound may be effective in treating fungal infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. In particular, naphthalene-substituted triazoles have shown cytotoxic effects against various cancer cell lines.

Case Study:
A study involving a series of naphthalene-substituted triazoles demonstrated that one derivative exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells by inducing apoptosis and cell cycle arrest. The compound's in vivo efficacy was also tested on 4T1 tumor models with promising results .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with various biological targets through:

  • Enzyme inhibition: Triazoles often act as inhibitors of enzymes critical for microbial growth.
  • Cell cycle interference: Some derivatives have been shown to disrupt the cell cycle in cancer cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a vital role in determining bioavailability and efficacy.

Q & A

Q. What are the established synthetic routes for 3-(naphthalen-1-yl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?

The compound is synthesized via condensation of 1-naphthaldehyde with 4-amino-1H-1,2,4-triazole under reflux in ethanol. Key steps include stoichiometric control (1:1 molar ratio) and reflux duration (30 minutes), followed by slow crystallization to obtain single crystals . Optimization involves solvent choice (ethanol vs. methanol), temperature modulation, and catalyst screening (e.g., acid/base additives) to improve yield and purity.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • X-ray crystallography : Use SHELXL for refinement, as it handles small-molecule crystallography robustly, even with twinned or high-resolution data .
  • Spectroscopy : Combine 1H^1H-NMR (for aromatic proton shifts), FT-IR (C=N stretching at ~1600–1650 cm1^{-1}), and mass spectrometry (ESI-MS for molecular ion confirmation). DFT calculations at the 6-311G+(d,p) level can validate electronic properties .

Q. What are the compound’s key physicochemical properties relevant to pharmacological studies?

PropertyValue/DescriptionSource
SolubilitySoluble in chloroform, DCM; insoluble in water
StabilityDecomposes under strong alkali/oxidants
Melting PointNot reported; requires DSC analysis

Q. How can researchers ensure compound purity during synthesis?

Employ HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Recrystallization in ethanol or acetonitrile is effective for removing byproducts. Monitor reaction progress via TLC (silica gel, UV detection) .

Q. What safety protocols are critical for handling this compound?

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store at 2–8°C in airtight containers away from oxidizers .
  • In case of exposure, rinse with water and seek medical attention .

Advanced Research Questions

Q. How do structural modifications to the triazole ring influence biological activity?

Substitutions at the 1-, 3-, or 5-positions alter electronic and steric properties. For example:

  • Antifungal activity : Adding a thione group (e.g., 3-thione derivatives) enhances binding to fungal lanosterol 14α-demethylase .
  • Anticancer potential : Naphthalene conjugation improves lipophilicity, aiding cell membrane penetration . Computational docking (PDB: 3LD6) can predict target affinity .

Q. How can contradictions in reported solubility data be resolved?

Discrepancies may arise from polymorphic forms or solvent purity. Validate via:

Solubility assays : Shake-flask method in buffered solutions (pH 1–12).

Thermodynamic analysis : Van’t Hoff plots to quantify temperature dependence .

Q. What computational strategies predict the compound’s reactivity and stability?

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity.
  • Molecular dynamics (MD) : Simulate degradation pathways under alkaline conditions .
  • ADMET prediction : Use SwissADME to model pharmacokinetics (e.g., CYP450 interactions) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include polymorphism and twinning. Mitigation strategies:

  • Slow evaporation : Use mixed solvents (e.g., DCM/hexane) to control nucleation.
  • Cryo-cooling : Stabilize crystals at 100 K during X-ray data collection .

Q. How can researchers design derivatives with improved pharmacological profiles?

  • SAR studies : Introduce substituents (e.g., -CF3_3, morpholine) to enhance bioavailability .
  • Hybrid molecules : Combine with pyrazole or benzotriazole moieties to target multiple enzymes .

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